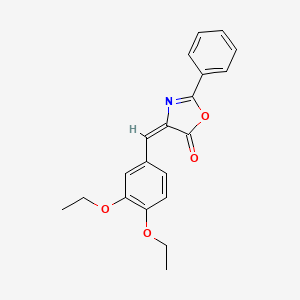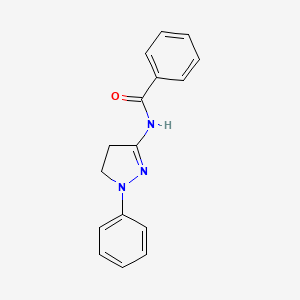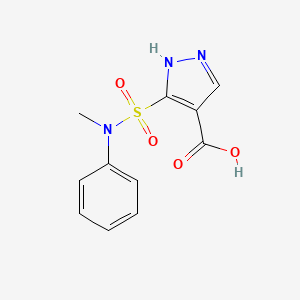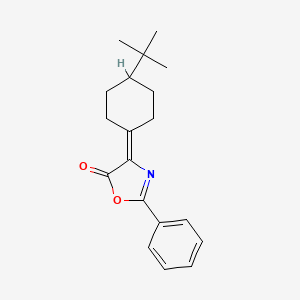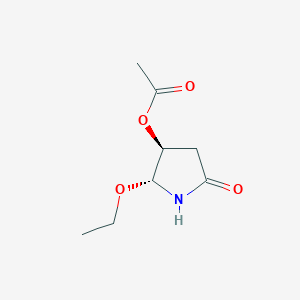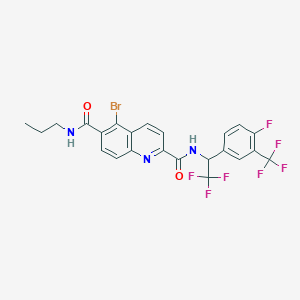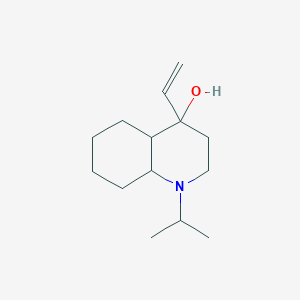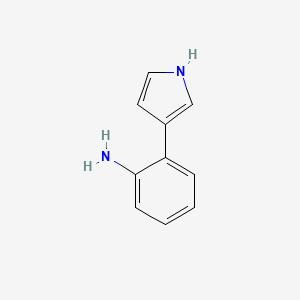
2-(1H-Pyrrol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrrol-3-yl)aniline is an organic compound that features a pyrrole ring attached to an aniline moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable building block for various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-3-yl)aniline typically involves the condensation of substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran. This reaction is followed by reduction to yield the desired product . Another method involves the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides, which proceeds through C–C bond cleavage and new C–C and C–N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Pyrrol-3-yl)aniline undergoes various types of chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly at the aniline moiety, with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Copper or iron catalysts, oxygen as the oxidant.
Substitution: Electrophiles such as alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of suitable bases.
Major Products Formed
Oxidation: Pyrrolo[1,2-a]quinoxalines.
Substitution: N-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrrol-3-yl)aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1H-Pyrrol-3-yl)aniline involves its ability to participate in oxidative cyclization reactions, forming new C–C and C–N bonds. This process is facilitated by the presence of metal catalysts, such as copper or iron, which help in the generation of reactive intermediates that drive the reaction forward . The compound’s reactivity is largely due to the electron-rich nature of the pyrrole ring and the nucleophilic aniline moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- 3-(1H-pyrrol-2-yl)aniline
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
Uniqueness
2-(1H-Pyrrol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other pyrrole-aniline derivatives. Its ability to undergo oxidative cyclization to form pyrrolo[1,2-a]quinoxalines is a notable feature that sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
78599-49-2 |
|---|---|
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-(1H-pyrrol-3-yl)aniline |
InChI |
InChI=1S/C10H10N2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H,11H2 |
InChI-Schlüssel |
IRVZIKFKPZOBIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CNC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)


![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
